molecular formula C9H10ClNO B8726838 5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole CAS No. 144466-24-0

5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole

Cat. No.: B8726838
CAS No.: 144466-24-0
M. Wt: 183.63 g/mol
InChI Key: HUEMBQSULQYEMF-UHFFFAOYSA-N
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Description

5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-5-(5-chloro-3-pentynyl)-2,4-dihydroxy-2H-pyran with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure.

    5-Methylisoxazole: A derivative with a methyl group at the 5-position.

    3,5-Dimethylisoxazole: A derivative with methyl groups at both the 3- and 5-positions.

Uniqueness

5-(5-Chloropent-3-yn-1-yl)-3-methylisoxazole is unique due to the presence of the 5-chloro-3-pentynyl group, which imparts specific chemical and biological properties

Properties

CAS No.

144466-24-0

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-(5-chloropent-3-ynyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C9H10ClNO/c1-8-7-9(12-11-8)5-3-2-4-6-10/h7H,3,5-6H2,1H3

InChI Key

HUEMBQSULQYEMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCC#CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate 5-(5-chloro-3-pentynyl)-3-methylisoxazole was prepared from 3,5-dimethylisoxazole and 1,4-dichloro-2-butyne in the presence of n-butyllithium.
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